molecular formula C18H17NO3 B5101195 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide

2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide

Cat. No.: B5101195
M. Wt: 295.3 g/mol
InChI Key: DOFLDKSKSILQJV-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide is Human Sirtuin 2 (SIRT2) . SIRT2, a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

The compound interacts with SIRT2 and inhibits its activity . SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by the compound can lead to changes in these processes.

Biochemical Pathways

The inhibition of SIRT2 affects the biochemical pathways associated with the protein substrates it acts upon . This includes pathways related to gene expression (through histones), cell structure (α-tubulin), and various cellular processes (p53, Foxo1, p300, NFκB, PAR3, PRLR). The downstream effects of these changes can vary depending on the specific cellular context.

Pharmacokinetics

One of the synthesized derivatives of a similar compound was found to likely possess better water solubility , which could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would be primarily related to its inhibition of SIRT2 . This could lead to changes in gene expression, cell structure, and various cellular processes, potentially impacting disease states such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper safety data sheets and experimental data would be needed to assess these factors .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Substitution Reactions:

    Amide Formation: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as 5-phenylfuran-2-ylmethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce furan-3-carboxamide derivatives with altered functional groups.

Scientific Research Applications

2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Its pharmacological properties are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylfuran: A simpler furan derivative with similar structural features but lacking the carboxamide group.

    5-phenylfuran-2-carboxamide: A related compound with a similar amide functional group but different substitution pattern on the furan ring.

Uniqueness

2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of methyl groups and a phenylfuran moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-11-21-13(2)17(12)18(20)19-10-15-8-9-16(22-15)14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFLDKSKSILQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NCC2=CC=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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